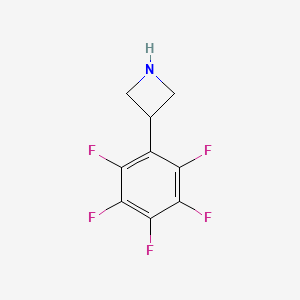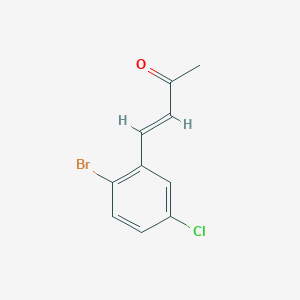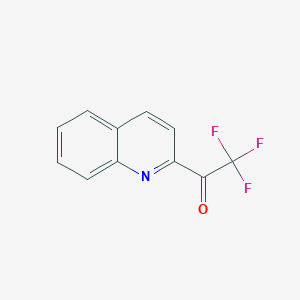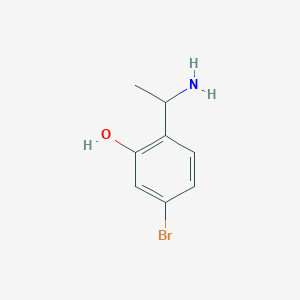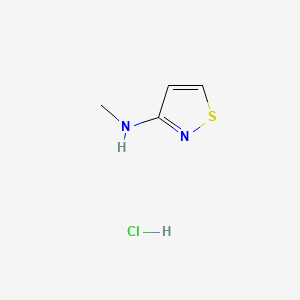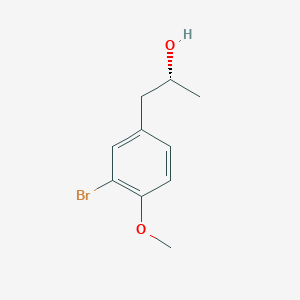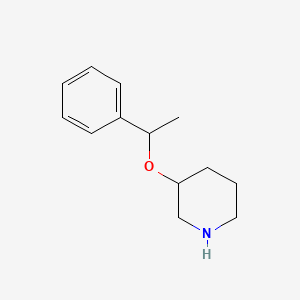![molecular formula C7H12S B13598670 rac-(1R,2R,4S)-bicyclo[2.2.1]heptane-2-thiol](/img/structure/B13598670.png)
rac-(1R,2R,4S)-bicyclo[2.2.1]heptane-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2R,4S)-bicyclo[221]heptane-2-thiol is a bicyclic compound characterized by a thiol group attached to the second carbon of the bicyclo[221]heptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R,4S)-bicyclo[2.2.1]heptane-2-thiol typically involves the following steps:
Starting Material: The synthesis often begins with norbornene, a bicyclic hydrocarbon.
Functionalization: The double bond in norbornene is functionalized to introduce a thiol group. This can be achieved through various methods, such as thiol-ene reactions or radical addition of thiols.
Purification: The product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale thiol-ene reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalysts: Use of catalysts to enhance the reaction rate and selectivity.
Reaction Conditions: Optimization of temperature, pressure, and solvent to maximize yield.
Purification: Industrial purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R,4S)-bicyclo[2.2.1]heptane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Disulfides: Formed through oxidation of the thiol group.
Sulfides: Result from reduction reactions.
Substituted Derivatives: Products of nucleophilic substitution reactions.
Scientific Research Applications
rac-(1R,2R,4S)-bicyclo[2.2.1]heptane-2-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,2R,4S)-bicyclo[2.2.1]heptane-2-thiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with electrophilic centers in target molecules, leading to various biological and chemical effects. The pathways involved may include:
Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their activity.
Signal Transduction: Modulating signaling pathways by interacting with key proteins.
Comparison with Similar Compounds
rac-(1R,2R,4S)-bicyclo[2.2.1]heptane-2-thiol can be compared with other similar compounds to highlight its uniqueness:
rac-(1R,2S,4S)-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride: Differing in functional groups, this compound has an amine group instead of a thiol.
rac-(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride: Contains an amino and carboxylic acid group, offering different reactivity.
rac-(1R,2R,4S)-2-bromobicyclo[2.2.1]heptane: Features a bromine atom, leading to distinct chemical behavior.
These comparisons illustrate the unique properties and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H12S |
|---|---|
Molecular Weight |
128.24 g/mol |
IUPAC Name |
(1R,2R,4S)-bicyclo[2.2.1]heptane-2-thiol |
InChI |
InChI=1S/C7H12S/c8-7-4-5-1-2-6(7)3-5/h5-8H,1-4H2/t5-,6+,7+/m0/s1 |
InChI Key |
IOPZYMJYUACERA-RRKCRQDMSA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1C[C@H]2S |
Canonical SMILES |
C1CC2CC1CC2S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



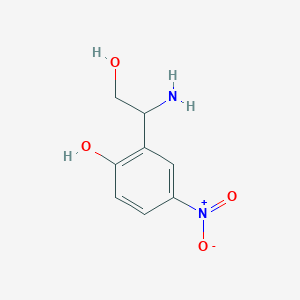
![Imino(methyl)[4-(trifluoromethyl)phenyl]-lambda6-sulfanone](/img/structure/B13598606.png)



